2-Furoyl chloride

描述

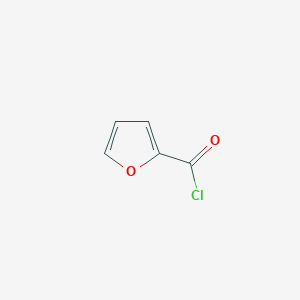

Structure

2D Structure

3D Structure

属性

IUPAC Name |

furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKFKYVSBNYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060176 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-69-5, 1300-32-9 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Furoyl Chloride

Traditional Synthesis Routes

The reaction of 2-furoic acid with thionyl chloride (SOCl₂) is a common and efficient method for producing 2-furoyl chloride. guidechem.comwikipedia.orgsmolecule.com This process typically involves refluxing 2-furoic acid in excess thionyl chloride. guidechem.comwikipedia.org

The conversion of carboxylic acids to acid chlorides using thionyl chloride proceeds through a mechanism where the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of SOCl₂. This initial attack forms a chlorosulfite intermediate, which is highly electrophilic. Subsequently, a chloride anion, generated during the reaction, acts as a nucleophile, attacking the carbonyl carbon. This leads to the collapse of a tetrahedral intermediate, expelling sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, and yielding the desired acyl chloride. chemtube3d.comlibretexts.orgchemistrysteps.com The gaseous nature of the byproducts simplifies product purification. vedantu.com

Optimization of this reaction often focuses on achieving high purity and yield. For instance, a reported method involves refluxing a mixture of 2-furancarboxylic acid and thionyl chloride at 100°C for 1 hour, followed by distillation, yielding this compound with a 79% yield. guidechem.com Further optimization has been achieved by strictly controlling reagent composition and ratio, incorporating catalysts such as triethylamine (B128534) and pyridine, and zinc chloride. guidechem.com One optimized process involves adding furoic acid, this compound (as solvent), triethylamine, and pyridine, followed by dropwise addition of thionyl chloride and zinc chloride. Heating the mixture to 50°C and controlling the dripping time to 30 minutes can result in this compound with a purity exceeding 99.9% and a yield of over 93%. guidechem.com

Table 1: Optimized Synthesis Parameters and Yields for this compound via Thionyl Chloride

| Parameter | Value (Example 1) guidechem.com | Value (Optimized Example) guidechem.com |

| 2-Furoic Acid | 25 g (0.22 mol) | 112 g (1 mol) |

| Thionyl Chloride | 65 g (0.55 mol) | 238 g (2 mol) |

| Catalyst (Triethylamine, Pyridine) | Not specified | 22.4 g (0.22 mol), 17.4 g (0.22 mol) |

| Catalyst (Zinc Chloride) | Not specified | 1.63 g (0.012 mol) |

| Reaction Temperature | 100°C (reflux) | 50°C |

| Reaction Time | 1 hour | 30 minutes (dripping time) |

| Product Yield | 79% | 93% |

| Product Purity | Not specified | >99.9% |

The primary byproducts of the thionyl chloride-mediated synthesis of this compound are sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemtube3d.comlibretexts.orgvedantu.comlibretexts.orgenvironmentclearance.nic.in These gases are known to be detrimental to the environment and can contribute to air pollution. niir.org

To mitigate their environmental impact, industrial processes for this compound production typically incorporate absorption devices. For instance, hydrochloric acid gas can be scrubbed by water, while sulfur dioxide can be scrubbed by a caustic solution (e.g., sodium hydroxide) to form sodium bisulphite solution. guidechem.comenvironmentclearance.nic.ingoogle.com The recovered thionyl chloride can also be reused, and the reaction tail gas is fully absorbed by alkali solutions, contributing to a more environmentally friendly process. guidechem.com Despite these measures, the stringent environmental regulations concerning SO₂ emissions pose a significant limitation to the widespread application of this method. niir.orggoogle.com

The thionyl chloride method is widely utilized in industry due to the straightforward purification of the product, as the gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture. vedantu.com However, several industrial implications and limitations are associated with this route. The production of corrosive gaseous byproducts necessitates specialized equipment and absorption systems, which can lead to equipment corrosion and increased operational costs. niir.orggoogle.com Furthermore, the method often requires a large dosage of thionyl chloride, contributing to higher production costs. google.com The stringent environmental regulations regarding the emission of SO₂ and HCl also limit the application of this method, requiring effective pollution control measures. niir.orggoogle.com

Phosphorus trichloride (B1173362) (PCl₃) is another reagent that can be employed for the conversion of carboxylic acids, including 2-furoic acid, into their corresponding acid chlorides. chemistrysteps.com

While phosphorus trichloride is known to convert carboxylic acids to acid chlorides, detailed research findings specifically on solvent effects in the PCl₃-mediated furoylation of 2-furoic acid were not extensively detailed in the provided search results. General information indicates that the reaction of alcohols with phosphorus trichloride can be sensitive to reaction conditions. wikipedia.org However, explicit data or specific examples of how different solvents influence the yield, purity, or reaction rate for the synthesis of this compound using PCl₃ were not available.

Phosphorus Trichloride-Mediated Furoylation

Waste Generation and Environmental Impact (e.g., phosphorus-containing wastewater)

Traditional methods for preparing acyl chlorides, including this compound, often involve chlorinating agents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). google.com While effective, these methods are known to generate significant amounts of phosphorus-containing wastewater, posing a considerable environmental pollution challenge. google.com For instance, the use of phosphorus trichloride as a chlorinating agent, typically conducted in a solvent, necessitates the removal of the formed phosphorous acid after the reaction, contributing to the waste stream. google.com

Advanced and Green Synthesis Approaches

Phosgenation, involving the use of phosgene (B1210022) (COCl₂), has emerged as a significant method for the production of this compound from 2-furoic acid. guidechem.comchemicalbook.com This approach is favored for its potential to achieve high purity and yield with reduced waste generation compared to older methods. google.comgoogle.com

Reaction Scheme: 2-Furoic acid + COCl₂ → this compound + HCl + CO₂

This reaction typically involves heating a mixture of 2-furancarboxylic acid and phosgene. guidechem.com

Catalyst development plays a crucial role in optimizing phosgenation processes for this compound. N,N-dimethylformamide (DMF) has been identified as an effective catalyst in these reactions. guidechem.comgoogle.comgoogle.com The presence of such catalysts facilitates the reaction, allowing for efficient conversion of 2-furoic acid to this compound. google.comgoogle.com Other catalysts that can be used include benzyltriethylammonium chloride (TEBA), triethylamine, tri-n-butylamine, di-n-butylamine, and pyridine. google.com

A notable advancement in phosgenation-based synthesis is the implementation of solvent-free reaction conditions. In some methods, this compound itself can act as a solvent, eliminating the need for additional organic solvents. chemicalbook.com This approach simplifies the purification process as no other solvents are introduced, making product separation and purification easier. google.comchemicalbook.comgoogle.com

An example involves adding this compound (as solvent), N,N-dimethylformamide (catalyst), and 2-furancarboxylic acid to a reaction vessel, then introducing phosgene. guidechem.comgoogle.comgoogle.com The reaction proceeds, and subsequent vacuum distillation yields high-purity this compound. guidechem.comgoogle.comgoogle.com

Phosgenation-based methods, particularly those employing solvent-free conditions and efficient catalysts, offer significant environmental benefits. The primary by-products of this reaction are hydrogen chloride (HCl) and carbon dioxide (CO₂), both of which are gases that can be readily absorbed by water or alkaline solutions. guidechem.comgoogle.com This significantly reduces the generation of liquid waste, such as the phosphorus-containing wastewater associated with older methods. google.comgoogle.com The process also leads to high product purity, often exceeding 99.90%, and high reaction yields, typically above 90%. guidechem.comgoogle.comgoogle.com This makes phosgenation an environmentally friendly and economically viable method for industrial production of this compound. google.comgoogle.com

Table 1: Comparison of Phosgenation Synthesis Parameters and Outcomes guidechem.comgoogle.comgoogle.com

| Parameter | Example 1 (CN201611184876.1) | Example 2 (CN106674166A) |

| Reactants | 2-Furancarboxylic acid, Phosgene, N,N-dimethylformamide (catalyst) | 2-Furancarboxylic acid, Phosgene, DMF (catalyst) |

| Solvent | None (this compound acts as solvent) | This compound |

| Reaction Temperature | 40-100°C | 40-100°C (preferred 50-90°C, 60-85°C) |

| Reaction Time | 2 hours | 1-12 hours |

| Product Purity (HPLC) | 99.94% | >99.90% |

| Molar Yield | 91.2% | >90% (e.g., 91.5% for two batches) |

| Waste By-products | HCl (gas), CO₂ (gas) | HCl (gas), CO₂ (gas) |

| Waste Handling | Absorbed with water (dilute HCl) | Absorbed with water and/or lye |

Beyond phosgenation, other chlorinating agents have been explored for the synthesis of this compound.

Thionyl Chloride (SOCl₂): This is a commonly reported method for preparing this compound by refluxing 2-furoic acid in excess thionyl chloride. guidechem.comwikipedia.org The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. guidechem.comgoogle.com While effective, the emissions of SO₂ can be an environmental concern, and the method may require a large dosage of thionyl chloride, leading to higher production costs and potential equipment corrosion. google.com Catalysts like zinc chloride (ZnCl₂) can be used to facilitate this reaction, often in the presence of co-solvents or bases like triethylamine and pyridine. guidechem.com

Reaction Scheme: 2-Furoic acid + SOCl₂ → this compound + SO₂ + HCl

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another acyl chlorinating agent that can be used to convert carboxylic acids to acid chlorides. fishersci.it While generally effective for acid chloride synthesis, specific detailed research findings on its direct application for this compound synthesis are less extensively documented in the provided search results compared to thionyl chloride or phosgene. However, it is a known reagent for this type of transformation in organic synthesis. fishersci.it

Phosphorus Pentachloride (PCl₅): As mentioned in traditional methods, phosphorus pentachloride can also be used as a chlorinating agent. nih.gov However, its use is associated with the generation of significant phosphorus-containing wastewater, making it less favorable in modern green chemistry approaches. google.com

Table 2: Properties of Key Compounds

| Compound Name | Molecular Formula | PubChem CID |

| This compound | C₅H₃ClO₂ | 68242 fishersci.nluni.lufishersci.canih.gov |

| 2-Furoic acid | C₅H₄O₃ | 6919 fishersci.cafishersci.canih.govnih.gov |

| Phosgene | COCl₂ | 6371 service.gov.ukiiab.meuni.lunih.govctdbase.orgwikipedia.org |

| Thionyl chloride | SOCl₂ | 24386 fishersci.co.uksigmaaldrich.comuni.lunih.gov |

| Oxalyl chloride | C₂Cl₂O₂ | 65578 fishersci.itwikidata.orgfishersci.nl |

| Phosphorus pentachloride | PCl₅ | 24819 nih.govfishersci.pteasychem.orgfishersci.ptbrainly.in |

Alternative Chlorinating Agents and Methodologies

Exploration of Novel Reagents for Acyl Chloride Formation

Recent developments in the synthesis of this compound have focused on employing alternative reagents and catalytic systems to improve reaction efficiency, product purity, and environmental profiles.

One notable approach utilizes phosgene as the chlorinating agent, with this compound itself serving as the solvent. chemicalbook.comgoogle.com This method involves introducing phosgene to react with 2-furoic acid in the presence of a catalyst, followed by vacuum distillation. This "solvent-free" characteristic, where the product acts as the reaction medium, simplifies separation and purification, leading to high purity (above 99.90%) and yields (above 90%). Furthermore, byproducts like hydrogen chloride and carbon dioxide can be absorbed and utilized, minimizing waste discharge. google.com

Another explored methodology involves the use of a mixture of this compound (as solvent), triethylamine, and pyridine, alongside zinc chloride as a catalyst. guidechem.com This system aims to optimize the reaction conditions for acyl chloride formation, potentially by facilitating the activation of the carboxylic acid and promoting the chlorination reaction.

Microwave-assisted synthesis has also been investigated for the preparation of compounds utilizing this compound, suggesting its potential application in the formation of the acyl chloride itself under accelerated conditions. For instance, in the synthesis of certain quinazoline (B50416) derivatives, this compound was reacted with piperazine (B1678402) derivatives under microwave irradiation in the presence of potassium carbonate and phase transfer catalysts like TEBA-chloride (triethylbenzylammonium chloride). jbclinpharm.orgsemanticscholar.org While these studies primarily focus on the reactivity of this compound, the conditions employed (microwave irradiation, specific bases, and catalysts) could be adapted for its direct synthesis from 2-furoic acid to achieve faster reaction times and potentially higher yields.

The table below summarizes some of the reported synthetic conditions and their outcomes for this compound production or its related reactions, indicating the efficiency of various reagent systems.

Table 1: Selected Synthetic Conditions and Outcomes for this compound Production/Reactivity

| Raw Material / Reactant | Chlorinating Agent / Reagent | Catalyst / Additives | Solvent | Conditions | Yield (%) | Purity (%) | Reference |

| 2-Furoic acid | Thionyl chloride | - | - | Reflux 100°C, 1 hr, then distillation | 79 | - | guidechem.com |

| 2-Furoic acid | Phosgene | Catalyst | This compound | 40-100°C, 2 hr, then vacuum distillation | 91.2 | 99.94 | google.com |

| 2-Furoic acid | Thionyl chloride | Triethylamine, Pyridine, Zinc Chloride | This compound | - | - | - | guidechem.com |

Mechanistic Studies of Emerging Synthetic Routes

Mechanistic understanding is crucial for optimizing existing synthetic routes and developing new ones. For the traditional synthesis of acyl chlorides from carboxylic acids, such as 2-furoic acid, using reagents like thionyl chloride, the mechanism typically involves a nucleophilic attack by the carboxylic acid oxygen on the sulfur atom of thionyl chloride, forming an intermediate chlorosulfite. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) to yield the acyl chloride.

For the phosgene-mediated synthesis of this compound, the mechanism generally involves the activation of the carboxylic acid by phosgene. Phosgene (COCl₂) reacts with 2-furoic acid to form an unstable mixed anhydride (B1165640) or an acyl chloroformate intermediate. This intermediate then undergoes decarboxylation and elimination of HCl to produce this compound. The self-solvating nature of this compound in this process likely influences the reaction kinetics and equilibrium, contributing to the high yield and purity observed. google.com

In routes employing bases like triethylamine and pyridine, these reagents act as proton scavengers, deprotonating the carboxylic acid to form a carboxylate anion. This carboxylate is a stronger nucleophile, which can then more readily attack the chlorinating agent (e.g., thionyl chloride). The role of zinc chloride as a Lewis acid catalyst in such systems typically involves coordinating with the oxygen atoms of the carboxylic acid or the chlorinating agent, thereby increasing the electrophilicity of the carbonyl carbon or the reactivity of the chlorinating species, respectively. This coordination facilitates the formation of the acyl chloride by stabilizing transition states or intermediates.

While specific detailed mechanistic studies focusing solely on the emerging synthetic routes for this compound itself are less extensively documented in the provided search results, the general principles of acyl chloride formation and the catalytic roles of the employed reagents (e.g., phosgene, bases, Lewis acids) provide a strong mechanistic framework. Further dedicated studies would elucidate the precise kinetic and thermodynamic parameters governing these novel synthetic pathways.

Reactivity and Reaction Mechanisms of 2 Furoyl Chloride

Acylation Reactions

Acylation reactions are central to the synthetic utility of 2-furoyl chloride, enabling the formation of new carbon-heteroatom bonds. These reactions typically proceed via a nucleophilic attack on the carbonyl carbon, followed by the departure of the chloride ion, which is an excellent leaving group.

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including alcohols and amines. smolecule.com

Formation of Esters: When this compound reacts with alcohols, it forms furoate esters. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The general reaction can be represented as:

R-OH + this compound → 2-Furoate Ester + HCl

For instance, this compound can react with glycerol (B35011) to yield glycerine trifuroate, demonstrating its ability to acylate multiple hydroxyl groups within a single molecule. louisville.edu

Formation of Amides: Similarly, this compound reacts with amines to produce furoamide derivatives. smolecule.com Amines, being stronger nucleophiles than alcohols, also readily attack the electrophilic carbonyl carbon. The reaction with a primary or secondary amine results in the formation of an amide, with the elimination of hydrogen chloride.

R-NH₂ + this compound → 2-Furoamide + HCl (for primary amines) R₂NH + this compound → 2-Furoamide + HCl (for secondary amines)

A practical example includes the reaction of this compound with benzyl (B1604629) amine to synthesize N-benzylfuran-2-carboxamide. google.com This highlights its application in creating complex nitrogen-containing compounds.

The kinetics of acylation reactions involving this compound are generally influenced by the strength of the nucleophile, the solvent, and the presence of catalysts. As with other acyl chlorides, these reactions typically proceed through a tetrahedral intermediate. The rate-determining step often involves the nucleophilic attack on the carbonyl carbon. The high reactivity of acyl chlorides, including this compound, is attributed to the good leaving group ability of the chloride ion, which makes the carbonyl carbon highly electrophilic. ganeshremedies.com The reactions are usually exothermic, favoring product formation thermodynamically, especially when carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise drive the equilibrium backward or cause side reactions.

To enhance the efficiency of acylation reactions with this compound, various catalytic strategies can be employed. The use of bases to scavenge the HCl byproduct is common, preventing catalyst deactivation and promoting product formation. Additionally, specific catalysts can accelerate the nucleophilic attack. For example, iodine (I₂) has been demonstrated as an effective catalyst in the oxidative acylation of tertiary amines using this compound. Under optimized conditions, such as using N,N-dimethylaniline as the substrate and tert-butyl hydroperoxide (TBHP) as an oxidant in 1,2-dichloroethane (B1671644) (DCE) at room temperature, this compound showed excellent reactivity, achieving yields as high as 88%. thieme-connect.com This indicates that transition metal catalysts or specific Lewis acids, which activate the carbonyl group, can significantly improve reaction rates and yields.

Table 1: Examples of Nucleophilic Acylation Reactions with this compound

| Reactant Type | Example Reactant | Product Type | Example Product | Yield (%) | Catalyst/Conditions | Reference |

| Alcohol | Glycerol | Ester | Glycerine Trifuroate | Not specified | Not specified | louisville.edu |

| Amine | Benzyl Amine | Amide | N-Benzylfuran-2-carboxamide | Not specified | Stirred overnight at ambient temperature in CH₂Cl₂ | google.com |

| Amine | N,N-Dimethylaniline | Amide | Furoyl-N,N-dimethylaniline derivative | 88 | I₂ (20 mol%), TBHP (2 equiv.), DCE, RT, 12 h | thieme-connect.com |

Acyl chlorides, including this compound, are known to participate in Friedel-Crafts acylation reactions with aromatic systems. This reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acyl chloride and generate an acylium ion (R-C≡O⁺), which is a powerful electrophile. This acylium ion then attacks the electron-rich aromatic ring.

In Friedel-Crafts acylation involving substituted aromatic systems, regioselectivity is a critical consideration, determining the position at which the furoyl group attaches to the aromatic ring. The directing effects of existing substituents on the aromatic ring play a significant role. Electron-donating groups (e.g., -OCH₃, -CH₃) are generally ortho-para directors, while electron-withdrawing groups (e.g., -NO₂, -COOH) are meta-directors. Steric hindrance can also influence regioselectivity, favoring less hindered positions.

While acyl chlorides are generally effective in Friedel-Crafts acylation, specific detailed research findings on the regioselectivity and isomer formation when this compound is used as the acylating agent are not extensively documented in the provided search results. However, based on general principles of Friedel-Crafts reactions, the furanoyl group, once formed as an acylium ion, would react with activated aromatic rings. The regioselectivity would depend on the specific aromatic substrate and the reaction conditions, potentially leading to a mixture of ortho, meta, and para isomers, with the predominant isomer dictated by electronic and steric factors. Further specific studies would be required to delineate the precise regiochemical outcomes for various aromatic substrates with this compound.

Friedel-Crafts Acylation with Aromatic Systems

Role of Lewis Acid Catalysts

Lewis acid catalysts play a crucial role in enhancing the reactivity of acyl chlorides, including this compound, by activating the carbonyl group. In Friedel-Crafts acylation reactions, for instance, Lewis acids like anhydrous stannic chloride (SnCl4) can coordinate with the carbonyl oxygen of this compound. researchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more prone to attack by aromatic rings or other nucleophiles. preprints.orgmdpi.com This activation facilitates the formation of new carbon-carbon bonds, leading to the synthesis of furan-containing ketones. For example, the reaction of 5-methylfuran with benzoyl chloride in the presence of anhydrous SnCl4 or the reaction of 5-methyl-2-furoyl chloride with benzene (B151609) using anhydrous SnCl4 as a Lewis acid catalyst can yield 5-methyl-2-furyl phenyl ketone. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents, such as organopalladium, Grignard, and organolithium reagents, are powerful tools for forming carbon-carbon bonds. This compound readily participates in reactions with these reagents, enabling the synthesis of diverse furan-substituted compounds.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound is a valuable substrate in various cross-coupling reactions, allowing for the formation of complex structures by coupling the furan (B31954) ring with other organic fragments.

Palladium-catalyzed cross-coupling reactions are highly effective methods for carbon-carbon bond formation, and this compound is an efficient reactant in these processes. These reactions typically involve a Pd(0) species as the active catalyst, often generated from a Pd(II) precursor. eie.gr

One prominent example is the Sonogashira coupling reaction, which involves the coupling of acyl chlorides with terminal alkynes to produce alkynyl ketones (ynones). eie.grniscpr.res.inmdpi.comresearchgate.net Crisp and O'Donoghue first reported the Sonogashira-type cross-coupling of furoyl chlorides with alkynes in 1989, utilizing catalysts such as [PdCl2(PhCN)2]/CuI and triethylamine (B128534) to yield alkynyl furanyl ketones. mdpi.comresearchgate.net Subsequent research has explored various palladium catalysts, including those supported on silica (B1680970) gel, which show good catalytic activity under relatively mild conditions, even without a copper co-catalyst, particularly for reactions of aromatic acyl chlorides with aryl alkynes. mdpi.com

Another application is in C-H acylation reactions, where this compound can participate in palladium-catalyzed processes to form ketone products. While acyl chlorides are less commonly used in C-H acylations compared to Friedel-Crafts acylation with Lewis acid catalysis, their use in C-H acylations is a promising strategy as it primarily requires a base for HCl cleavage and no external oxidant for catalyst turnover. preprints.orgmdpi.com For instance, in a palladium-catalyzed aromatic dual C-H acylation and intramolecular cyclization, this compound was successfully used, yielding the desired product in 57% yield. preprints.orgmdpi.com

In Suzuki-Miyaura coupling, while this compound itself is an acyl chloride and typically reacts with boronic acids to form ketones, it is listed as a reagent used in the context of Suzuki coupling for pharmaceutical intermediates, which generally involves organohalides and organoborinic acids. ganeshremedies.com However, specific examples of this compound directly participating in Suzuki reactions as the halide component are less common than its use in Sonogashira coupling. Studies have shown that Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids can be mediated by palladium catalysts deposited over donor-functionalized silica gel. mdpi.com

The design of ligands is critical for achieving selectivity and efficiency in palladium-catalyzed cross-coupling reactions involving acyl chlorides like this compound. Ligands influence the stability, activity, and selectivity of the palladium catalyst. For example, in Sonogashira-type cross-coupling, palladium catalysts deposited over silica gel bearing simple amine or composite functional amide pendants equipped with various donor groups (e.g., SMe, NMe2, PPh2) have been evaluated. mdpi.com These heterogeneous catalysts demonstrated good catalytic activity, and their properties were significantly affected by reaction conditions (solvent and base) and the nature of the functional pendant on the support's surface. mdpi.com

The presence of a neighboring tertiary amino group in an organotin reagent has been shown to accelerate the palladium-catalyzed arylation of furoyl chloride by a hundredfold, underscoring the importance of intramolecular mechanisms in enhancing reaction rates. rsc.org This highlights how specific ligand designs or intramolecular assistance can significantly impact the efficiency of cross-coupling reactions.

Grignard and Organolithium Reactions

This compound reacts with Grignard reagents and organolithium compounds, which are strong nucleophiles. These reactions typically involve nucleophilic addition to the carbonyl carbon.

With Grignard reagents, this compound can undergo addition reactions. For example, the reaction of allobetulin (B154736) with this compound yielded 19β,28-Epoxy-18α-olean-3β-ol-2-furoate. researchgate.netmdpi.com Grignard reagents are also used in the context of general chemical reaction technologies for manufacturing pharmaceutical intermediates. chemsrc.comoakwoodchemical.com

Organolithium reagents also react with this compound. These highly reactive carbanion equivalents can be used for carbon-carbon bond formation. For instance, in flow microreactor systems, this compound has been shown to react with carbamoyllithiums to give corresponding products in good yields. kyoto-u.ac.jp In another instance, this compound was reacted with lithium dineophylcuprate, an organolithium reagent, to yield a furan-substituted imidazole (B134444) derivative. rsc.org The reaction typically proceeds at low temperatures and is quenched with aqueous solutions. uni-muenchen.de

Reactions with Sulfur and Phosphorus Nucleophiles

This compound can undergo reactions with various sulfur and phosphorus nucleophiles, leading to the formation of thioesters, thioureas, and other derivatives.

In reactions with sulfur nucleophiles, this compound readily forms thioesters. For example, the reaction of this compound with certain N-heterocyclic carbene boryl sulfides can rapidly yield thioesters in high yields. lookchem.com

Table 1: Reactions of this compound with Sulfur Nucleophiles

| Nucleophile Type | Example Product | Yield (%) | Conditions | Reference |

| Thiol derivative | Thioesters | 94 | rt, chloroform | lookchem.com |

| KSCN/Amine | Furoyl thioureas | 79-82 | One-pot procedure, acetone (B3395972) | conicet.gov.ar |

The synthesis of furoyl thioureas often involves a one-pot procedure where this compound reacts in situ with potassium thiocyanate (B1210189) (KSCN) to form an intermediate 2-furoyl isothiocyanate, which then reacts with an appropriate amine via nucleophilic addition, yielding the desired thiourea (B124793) derivatives in good yields. conicet.gov.ar Furthermore, electrochemical reductive cross-coupling of acyl chlorides, including this compound, with sulfinic acids has been demonstrated as a method for synthesizing thioesters. researchgate.net

With phosphorus nucleophiles, this compound can be involved in the synthesis of phosphonium (B103445) salts or phosphonic acid derivatives. While direct reactions with simple phosphines might lead to acylphosphines, which can be reactive, more complex interactions have been studied. For instance, investigations into the synthesis of aluminum complexes containing phosphane ligands have explored the use of this compound as a potential aryl group, though isolation of pure products proved challenging due to the presence of Lewis basic oxygen atoms in the furan ring. ethz.ch The solvolysis of acyl chlorides, including this compound, has been studied in the context of nucleophilic attack at phosphorus, particularly concerning the mechanism of displacement of chloride from phosphorus in related compounds. acs.orgacs.orgresearchgate.net

Synthesis of Thiourea Derivatives

This compound serves as a key building block for the synthesis of 1-(2-furoyl)thiourea derivatives. These compounds are of interest due to their diverse biological activities.

The synthesis of 1-(2-furoyl)thiourea derivatives commonly employs a one-pot, two-step procedure starting from this compound. The initial step involves the reaction of this compound with potassium thiocyanate (KSCN) in an anhydrous solvent, typically dry acetone. This reaction rapidly generates 2-furoyl isothiocyanate as an in situ intermediate. The formation of this intermediate can occur under short reflux times (15–30 minutes) or by stirring at room temperature for approximately 1 hour nih.govwikipedia.orgwikipedia.orguni.lunih.govnih.govnih.gov.

Following the generation of the isothiocyanate intermediate, different primary or secondary amines are added directly to the same reaction vessel without isolation of the intermediate. The condensation reaction between the in situ generated 2-furoyl isothiocyanate and the added amine proceeds upon refluxing for 3 to 5 hours, leading to the formation of the desired 1-(2-furoyl)thiourea derivatives. Optimized conditions for this one-pot synthesis often involve controlled temperatures, with reported yields ranging from 33.4% to 87.5% nih.govwikipedia.orguni.lu.

An example of the synthetic conditions for 1-(2-furoyl)thiourea derivatives is provided in the table below:

| Reactant 1 | Reactant 2 | Solvent | Initial Step Conditions | Second Step Reactant | Second Step Conditions | Product Class | Yield Range (%) wikipedia.org |

| This compound | Potassium thiocyanate | Dry Acetone | 15-30 min reflux or 1 hr stirring | Primary/Secondary Amines | 3-5 hrs reflux | 1-(2-Furoyl)thioureas | 33.4–87.5 |

The mechanism for the formation of 2-furoyl isothiocyanate from this compound and potassium thiocyanate proceeds via a nucleophilic addition-elimination pathway, specifically following an SN2 type mechanism. In this reaction, the thiocyanate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a tetrahedral intermediate, which then undergoes elimination of a chloride ion, resulting in the generation of the acyl isothiocyanate nih.govwikipedia.org.

The subsequent condensation reaction to form the thiourea derivative involves the nucleophilic addition of the amine. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the carbon atom of the isothiocyanate group. This nucleophilic attack leads to the formation of a new C-N bond and the subsequent rearrangement to yield the stable thiourea structure nih.gov.

Phosphonylation Reactions

This compound and its derivatives are also key starting materials in phosphonylation reactions, particularly for the synthesis of furoyl phosphonates, which are versatile intermediates in organophosphorus chemistry.

2-Furoyl chlorides, especially those substituted with groups like chloromethyl or butylthiomethyl on the furan ring, readily react with triethyl phosphite (B83602). This reaction is a classic example of the Michaelis-Arbuzov reaction, a fundamental method for synthesizing organophosphonates. For instance, the reaction of 5-chloromethyl-2-furoyl chloride with triethyl phosphite yields 5-chloromethyl-2-furoyl phosphonate (B1237965) nih.govnih.gov. Similarly, 2-methoxycarbonyl-3-furoyl chloride can be converted to 2-methoxycarbonyl-3-furoyl phosphonate through reaction with triethyl phosphite nih.gov. The reaction often involves heating the mixture, leading to the distillation of ethyl iodide as a byproduct fishersci.ca.

Furoyl phosphonates, particularly those bearing reactive functional groups such as chloromethyl, can undergo further nucleophilic substitution reactions. These reactions allow for the introduction of diverse functionalities onto the furan ring while retaining the phosphonate moiety. For example, 5-chloromethyl-2-furoyl phosphonate reacts with sodium azide (B81097) in the presence of potassium iodide to produce 5-azidomethyl-2-furoyl phosphonate nih.govnih.gov. Another instance includes the reaction of 3-chloromethyl-2-furoyl phosphonate with potassium thiocyanate, which yields 3-thiocyanatomethyl-2-furoyl phosphonate nih.govnih.govnih.gov. It has been observed that treatment of 5-chloromethyl-2-furoyl phosphonate with secondary amines, even under mild conditions, can lead to the cleavage of the P-C bond, resulting in the liberation of diethyl hydrogen phosphite and the formation of 5-chloromethyl-2-furancarboxamide nih.govnih.gov.

Furoyl phosphonates, once synthesized, are stable compounds that can participate in Wittig reactions, more specifically, the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a variant of the Wittig reaction that utilizes phosphonate carbanions (stabilized phosphorus ylides) and is known for its high E-selectivity in olefin formation nih.gov.

These furoyl phosphonates react with resonance-stabilized phosphoranes to yield phosphorylated furylalkenes. The reaction typically results in the formation of derivatives of 3-(furyl)acrylates and 4-(furyl)but-3-en-2-ones. A notable characteristic of these reactions is the observed trans-location of the phosphoryl and carbonyl groups with respect to the newly formed double bond, indicating a stereoselective outcome nih.govnih.govnih.gov. This stereoselectivity is often attributed to steric approach control during the formation of the oxaphosphetane intermediate, which is similar to the mechanism of the classical Wittig reaction nih.gov.

Ring-Opening and Ring-Modification Reactions of the Furan Moiety

This compound is an acyl chloride derived from furan, characterized by its furan ring directly attached to an acyl chloride functional group. The primary reactivity of this compound is predominantly centered on its highly electrophilic acyl chloride moiety, which readily undergoes nucleophilic acyl substitution reactions. This characteristic reactivity allows this compound to serve as a versatile building block for introducing the furoyl group into various organic molecules, such as in the synthesis of amides, esters, and phosphonates researchgate.netcdnsciencepub.comnih.govthieme-connect.comresearchgate.net. In these transformations, the furan ring typically remains intact, acting as a stable heterocyclic substituent.

Description of relevant ring-opening/modification reactions

The furan ring within this compound, being an aromatic heterocycle, generally exhibits considerable stability under the typical reaction conditions employed for its acyl chloride functionality. Unlike less stable cyclic ethers or furans bearing strong electron-donating substituents, the furan moiety in this compound is not commonly reported to undergo direct ring-opening or ring-modification reactions as a primary consequence of its acyl chloride group's reactivity.

While furan rings, in general, can be susceptible to ring-opening reactions under specific harsh conditions, such as strong oxidation (e.g., with sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid) or protonation when activated by electron-releasing groups pharmaguideline.com, these reactions are not characteristic of this compound's inherent reactivity profile. The electron-withdrawing nature of the acyl chloride group tends to stabilize the furan ring against electrophilic attacks that might otherwise lead to ring cleavage. Research findings consistently indicate that the synthetic utility of this compound stems from its ability to transfer the intact furoyl unit to other substrates, rather than facilitating ring-opening or modification of its own furan scaffold kit.edu. Therefore, detailed research findings or data tables specifically describing ring-opening or ring-modification reactions of the furan moiety of this compound are not widely documented as a primary reaction pathway.

Applications of 2 Furoyl Chloride in Complex Molecule Synthesis

Pharmaceutical Intermediates

Within the pharmaceutical industry, 2-furoyl chloride is extensively applied as a key intermediate for the production of numerous active pharmaceutical ingredients (APIs). It is fundamental in the synthesis of furoyl-containing compounds, including furoyl-amino acids, furoyl-ethanolamines, and furoyl-piperazines. actylis.com

This compound is utilized in the synthesis of various anti-inflammatory and analgesic drugs, contributing to enhanced efficacy and reduced side effects in the final products. chemimpex.com Research indicates its involvement in the preparation of corticosteroid 17-heteroaryl carboxylates, which demonstrate potent topical anti-inflammatory activity. For instance, 21-chloro 17-(2'-furoate) was found to be eight times more potent than betamethasone (B1666872) valerate (B167501) in anti-inflammatory assays. nih.gov Derivatives incorporating the 2-furoyl group have also shown anti-inflammatory properties. mdpi.combiointerfaceresearch.com

Mometasone (B142194) furoate, a potent synthetic corticosteroid, is widely used for treating inflammatory conditions such as skin disorders, hay fever, and asthma. wikipedia.orgresearchgate.netindustryarc.comdaicelpharmastandards.com this compound is a primary reagent in its synthesis. The compound is typically prepared by the direct esterification of the 17-hydroxyl group of mometasone with this compound. This reaction often occurs in the presence of a tertiary amine, such as triethylamine (B128534), and an inert solvent like dichloromethane, notably without requiring prior protection of the 11-hydroxy function. google.com Other synthetic approaches involve the reaction of mometasone with this compound in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and dichloromethane. researchgate.netnih.gov

Table 1: Key Reagents and Conditions for Mometasone Furoate Synthesis

| Reagent | Role | Solvent | Temperature Range | Reference |

| This compound | Acylating agent | Dichloromethane | 5°C to 10°C | google.com |

| Triethylamine | Base | Dichloromethane | 5°C to 10°C | google.com |

| 4-Dimethylaminopyridine (DMAP) | Catalyst/Base | Dichloromethane | 0°C to 25°C | researchgate.netnih.gov |

The industrial manufacturing processes for mometasone furoate can lead to the formation of various process impurities. One such impurity, Mometasone Furoate EP impurity C (21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate), also involves this compound in its synthetic pathway. researchgate.netnih.govmdpi.com

Fluticasone (B1203827) furoate, another important corticosteroid, is synthesized using this compound. In one method, an α-hydroxyl group of a carbothioic acid derivative intermediate is selectively acylated with this compound to form the 17-furoate ester. portico.orggoogle.com This reaction can be carried out in solvents like methyl ethyl ketone (MEK) with bases such as tripropylamine (B89841) (TPA) and DMAP. chemicalbook.comgoogleapis.com Another reported method involves forming an amine salt from a precursor compound and triethylamine in a solvent, followed by reaction with furoyl chloride to yield an intermediate, which is then subjected to fluoromethylation to obtain the final product. wipo.int

Table 2: Representative Conditions for Fluticasone Furoate Synthesis

| Step | Reagents | Solvent | Temperature | Reference |

| Acylation to 17-furoate ester | This compound, DMAP, Tripropylamine | MEK | -8°C to 0°C | chemicalbook.com |

| Amine salt formation & acylation | Furoyl chloride, Triethylamine | Various solvents | Not specified | wipo.int |

This compound is a key pharmaceutical intermediate in the production of ceftiofur (B124693), a third-generation veterinary cephalosporin (B10832234) antibiotic. guidechem.comchembk.comglobaltradeplaza.comgoogle.com In the synthesis of ceftiofur sodium, this compound reacts with sodium hydrogen sulfide (B99878) to yield 2-furylcarbothiolic acid, which is a crucial intermediate. patsnap.com Another approach involves preparing an intermediate directly from furoyl chloride and sodium sulfide in a mixture of water and an appropriate solvent. google.com

Table 3: Intermediates and Reagents in Ceftiofur Synthesis

| Intermediate/Reagent | Role | Reaction Partners | Reference |

| This compound | Precursor | Sodium hydrogen sulfide, Sodium sulfide | patsnap.comgoogle.com |

| 2-Furylcarbothiolic acid | Intermediate for Ceftiofur Sodium | - | patsnap.com |

Diloxanide (B1670642) furoate is an important antiamoebic drug. wikipedia.orgresearchgate.net Its synthesis involves the esterification (condensation) of diloxanide with this compound. researchgate.netchemicalbook.inscribd.com The precursor, diloxanide, is synthesized first, and then the furoate ester group is introduced via reaction with this compound. researchgate.netchemicalbook.incemm.at

Table 4: Key Steps in Diloxanide Furoate Synthesis

| Step | Reagents | Outcome | Reference |

| Esterification | Diloxanide, this compound | Diloxanide Furoate | researchgate.netchemicalbook.inscribd.com |

Mirfentanil, a fentanyl derivative known for its strong selectivity for the μ opioid receptor, is also synthesized using this compound. wikipedia.org The synthesis typically involves the acylation of a specific intermediate with this compound. This intermediate is often the product of a reaction between 2-chloropyrazine (B57796) and 1-(2-phenylethyl)-4-piperidinone oxime, or a related compound. wikipedia.orgmmu.ac.ukresearchgate.net The acylation step commonly employs a base, such as diisopropylethylamine, in a solvent like dichloromethane. mmu.ac.uk

Table 5: Key Reagents and Conditions for Mirfentanil Synthesis

| Reagent | Role | Solvent | Temperature | Reference |

| This compound | Acylating agent | Dichloromethane | Room Temp. | mmu.ac.uk |

| Diisopropylethylamine | Base | Dichloromethane | Room Temp. | mmu.ac.uk |

Agrochemical Intermediates

Insecticides (e.g., Mite Killing Agents)

This compound is an important intermediate in the production of agrochemicals, including insecticides, fungicides, and herbicides, which are vital for modern agriculture to enhance crop yields and protect against pests. chemimpex.com Specifically, it is utilized in the synthesis of pesticide new products, such as mite killing agents like "mite killing spirit," "band mite ketone," and "gram grass only." google.comgoogle.com Furoic acid, a precursor to this compound, is exclusively converted to furoyl chloride for use in insecticide manufacturing. sci-hub.se Derivatives incorporating the furoyl moiety, such as N-aroyl-N′-(5-furoyl)ureas, have demonstrated acaricidal activity against spider mites, including Tetranychus cinnabarinus (carmine spider mite) and Tetranychus urticae (two-spotted spider mite). googleapis.comresearchgate.net

Polymer Chemistry

The compound this compound is actively employed in polymer chemistry for the synthesis of specialty polymers and resins. chemimpex.com These polymers are engineered to possess enhanced properties, such as improved thermal stability and chemical resistance, making them valuable for a range of industrial applications. chemimpex.comchemimpex.com The furan (B31954) ring, characteristic of this compound, is a key structural element in the design of these specialty polymers. sci-hub.se

This compound serves as a key reagent in the synthesis of various specialty polymers and resins. chemimpex.com For instance, it has been used in the catalyst-free polymerization of 2-ethynylpyridine (B158538) to produce poly[2-ethynyl-N-(furoyl)pyridinium chloride] (PEFPC), a conjugated ionic polymer. tandfonline.comnih.gov This precursor polymer can then undergo ion-exchange reactions, for example, with sodium tetraphenylborate, to yield poly[2-ethynyl-N-(furoyl)pyridinium tetraphenylborate] (PEFP-TPB), allowing for modification of polymer properties. tandfonline.comresearchgate.net

Furthermore, this compound is instrumental in the sustainable synthesis of novel epoxide monomers. An example is eugenol (B1671780) furoate epoxide (EFE), derived from biomass-sourced eugenol and furoic acid (via furoyl chloride). This EFE monomer can be copolymerized with carbon dioxide (CO₂) to produce polycarbonates, demonstrating a sustainable approach to polymer synthesis. acs.org

Polymers synthesized using this compound can exhibit improved thermal stability and chemical resistance. chemimpex.comchemimpex.com The incorporation of the furoyl group contributes to the unique properties of these materials. For instance, conjugated polyacetylene derivatives, such as poly[2-ethynyl-N-(furoyl)pyridinium chloride], synthesized using this compound, possess a conjugated backbone system that can contribute to their stability. tandfonline.comnih.gov

This compound plays a role in the development of self-healing polymer systems, particularly those relying on the reversible Diels-Alder reaction. mcmaster.camdpi.comrsc.org In these systems, furan-containing groups act as dienes, capable of undergoing reversible cycloaddition reactions with dienophiles (e.g., maleimide (B117702) groups) to form cross-linked networks. mdpi.comgoogle.com When damage occurs, heating can induce a retro Diels-Alder reaction, breaking the cross-links, followed by reformation of new bonds via the Diels-Alder reaction upon cooling, thereby "healing" the material. mdpi.comgoogle.comgoogle.com

For example, this compound is used in the synthesis of furan-functionalized methacrylate (B99206) monomers, which are then incorporated into self-healable nanocomposites. mdpi.com Research has shown that these nanocomposites, particularly those incorporating maleimide-modified graphene oxide (mGO), exhibit improved mechanical properties and self-healing efficiency. For instance, the tensile strength of a nanocomposite containing 0.030 wt% mGO was improved by 172% compared to a polymer film without nanofiller. mdpi.com The retro Diels-Alder reaction in these nanocomposites is observed as an endothermic peak between 110°C and 130°C in differential scanning calorimetry (DSC) analyses. mdpi.com

Fine Chemicals and Specialty Materials

This compound is a fundamental building block in the production of fine chemicals and specialty materials due to its high reactivity and ability to introduce the furoyl group into various organic molecules. chemimpex.com It is a versatile reagent in organic synthesis, allowing for the exploration of new chemical reactions and the development of innovative materials. chemimpex.com

In analytical chemistry, this compound is employed as a derivatizing agent to enhance the detectability of certain compounds, particularly those with hydroxyl or amine functional groups. researchgate.netresearchgate.net This derivatization converts analytes into derivatives with improved chromatographic or spectroscopic properties, such as increased UV absorption or fluorescence, facilitating their detection and quantification. researchgate.netresearchgate.net

One notable application is the characterization of mixtures of polyethoxylated alcohols and their corresponding sulfates using High-Performance Liquid Chromatography-UV (HPLC-UV). researchgate.netsigmaaldrich.com Derivatization with this compound allows for component-independent calibration due to the consistent response behavior of the resulting 2-furoyl derivatives. researchgate.net This method is also effective for determining low-volatile, highly ethoxylated mixtures that are not easily detectable by gas chromatography. researchgate.net

While this compound has been explored for derivatization to impart UV-absorbing properties, some studies have found it to be less sensitive than other reagents like benzoyl chloride for certain applications, such as the quantification of 3-(S)-quinuclidinol in pharmaceutical precursors. oup.com

Another significant application is the synthesis of fluorogenic reagents for the sensitive analysis of primary amines. 3-(2-Furoyl)quinoline-2-carboxaldehyde (FQCA), synthesized using furoyl chloride, is one such reagent that reacts with primary amines to form highly fluorescent isoindole derivatives, enabling ultrasensitive detection in techniques like capillary electrophoresis (CE) and liquid chromatography (LC) with laser-induced fluorescence (LIF) detection. benchchem.comthermofisher.comdntb.gov.ua

Table 1: Recovery Data for 3-(S)-Quinuclidinol Derivatization oup.com

| Accuracy Level | Concentration (µg/mL) | Recovery (%) | %RSD |

| 1 | 1.5 | 105–115 | 4.7 |

| 2 | 2.5 | 97–104 | 3.5 |

| 3 | 5.0 | 94–98 | 1.6 |

| 4 | 7.5 | 92–97 | 2.6 |

Table 2: Properties of Self-Healable Nanocomposites mdpi.com

| Material | Glass Transition Temperature (°C) | Tensile Strength Improvement (vs. polymer film without nanofiller) |

| Polymer film (furan-functionalized polymer + bismaleimide, no nanofiller) | -0.650 | - |

| Nanocomposite (0.030 wt% mGO) | 1.720 | 172% |

Derivatization in Analytical Chemistry

Characterization of Polyethoxylated Alcohols and Sulfates

This compound is utilized as a derivatization agent for the characterization of mixtures of polyethoxylated alcohols and their corresponding sulfates smolecule.comsigmaaldrich.comsrlchem.comottokemi.comsigmaaldrich.com. This application is significant in analytical chemistry for understanding the composition and properties of these mixtures, which are widely used in various industrial sectors smolecule.com. The method described by Bachus et al. highlights the use of this compound in this characterization process, emphasizing the control of derivatization steps, hydrolysis, and extraction conditions sigmaaldrich.comsigmaaldrich.com.

Radiosensitizing Agents

Derivatives of 2-furancarboxylic acid, synthesized using this compound as a precursor, have been investigated for their radiosensitizing properties sigmaaldrich.comthegoodscentscompany.commdpi.comresearchgate.net. Nitroaromatic compounds, which can be derived from furoyl chloride, are known to act as radiosensitizers of hypoxic cells by undergoing enzymatic reduction in vivo to produce toxic species mdpi.comresearchgate.net. This area of research explores the potential of such compounds in enhancing the effectiveness of radiation therapy.

Catalysis Research

This compound plays a role in catalysis research, particularly in the synthesis of ligands for metal complexes and their subsequent application in catalytic processes such as ethylene (B1197577) oligomerization.

Ligand Synthesis for Metal Complexes (e.g., Palladium)

This compound is a key reactant in the synthesis of specialized ligands for metal complexes. For instance, it reacts with substituted pyrazoles to form modified pyrazolyl compounds, which then serve as ligands. These ligands, such as {(3,5-Me2pzCO)-2-C4H3O} (L1), {(3,5-Me2pzCO)-2-C4H3S} (L2), {(3,5-t-Bu2pzCO)-2-C4H3O} (L3), {(3,5-t-Bu2pzCO)-2-C4H3S} (L4), {(3,5-Ph2pzCO)-2-C4H3S} (L5), and {(pzCO)-2-C4H3O} (L6), subsequently react with [Pd(NCMe)2Cl2] to yield corresponding mononuclear palladium(II) complexes cdnsciencepub.com. These complexes, denoted as [Pd(L1)2Cl2] (1) through [Pd(L6)2Cl2] (6), are obtained in moderate to high yields cdnsciencepub.com. Characterization of these compounds involves techniques such as 1H NMR, 13C NMR, IR spectroscopy, and single crystal X-ray crystallography cdnsciencepub.com. Furthermore, other thiourea (B124793) derivatives containing the 2-furoyl group have been synthesized and their complexation abilities with various metal ions, including Ni(II) and Cu(II), have been explored, often resulting in four-coordinate complexes with square-planar geometry researchgate.net.

Table 1: Ligands and Palladium(II) Complexes Synthesized from this compound Derivatives

| Ligand Designation | Structure/Derivation | Corresponding Palladium(II) Complex | Typical Yield Range (Complex) |

| L1 | {(3,5-Me2pzCO)-2-C4H3O} | [Pd(L1)2Cl2] (1) | Moderate to High cdnsciencepub.com |

| L2 | {(3,5-Me2pzCO)-2-C4H3S} | [Pd(L2)2Cl2] (2) | Moderate to High cdnsciencepub.com |

| L3 | {(3,5-t-Bu2pzCO)-2-C4H3O} | [Pd(L3)2Cl2] (3) | Moderate to High cdnsciencepub.com |

| L4 | {(3,5-t-Bu2pzCO)-2-C4H3S} | [Pd(L4)2Cl2] (4) | Moderate to High cdnsciencepub.com |

| L5 | {(3,5-Ph2pzCO)-2-C4H3S} | [Pd(L5)2Cl2] (5) | Moderate to High cdnsciencepub.com |

| L6 | {(pzCO)-2-C4H3O} | [Pd(L6)2Cl2] (6) | Moderate to High cdnsciencepub.com |

Ethylene Oligomerization Catalysis

The palladium(II) complexes derived from this compound and substituted pyrazoles demonstrate catalytic activity in ethylene oligomerization. When activated with ethylaluminium dichloride (EtAlCl2), these complexes primarily catalyze the oligomerization of ethylene to C10 and C12 oligomers cdnsciencepub.com. The distribution of these oligomers is influenced by reaction conditions, with increased temperature and pressure leading to a higher percentage of C12 oligomers compared to C10 cdnsciencepub.com.

Table 2: Ethylene Oligomerization Products Catalyzed by Palladium(II) Complexes

| Catalyst Type | Activator | Primary Oligomer Products | Influence of Reaction Conditions |

| Palladium(II) complexes (e.g., [Pd(L1)2Cl2] to [Pd(L6)2Cl2]) cdnsciencepub.com | Ethylaluminium dichloride (EtAlCl2) cdnsciencepub.com | C10 and C12 oligomers cdnsciencepub.com | Increased temperature and pressure favor C12 over C10 cdnsciencepub.com |

Enzyme Inhibitors (e.g., Urease)

This compound serves as a starting material for the synthesis of 1-(2-furoyl)thiourea derivatives, which have been investigated for their enzyme inhibitory properties, specifically against urease benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iqresearchgate.net. The synthesis typically involves converting this compound into 2-furoyl isothiocyanate, followed by reaction with primary or secondary amines to yield various thiourea derivatives benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq. Molecular docking studies have indicated that these bis-thiourea derivatives, including compounds like 12 and 13, exhibit strong inhibitory effects against Bacillus pasteurii urease benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq. These studies suggest that the derivatives bind to crucial active-site residues of the enzyme, such as His-593 and Asp-633 benchchem.com.

Table 3: 1-(2-Furoyl)thiourea Derivatives as Urease Inhibitors

| Compound Class | Synthesis Precursor | Target Enzyme | Mechanism of Inhibition | Research Method |

| 1-(2-Furoyl)thiourea derivatives (e.g., compounds 1-13) benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq | This compound, 2-Furoyl isothiocyanate benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq | Bacillus pasteurii urease benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq | Strong inhibition via binding to active-site residues (e.g., His-593, Asp-633) benchchem.com | Molecular docking studies benchchem.comuobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq |

Spectroscopic and Theoretical Studies of 2 Furoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the structural and electronic characteristics of 2-furoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: For this compound, ¹H NMR spectra have been reported, providing characteristic chemical shifts and coupling constants for the furan (B31954) ring protons. In a 300 MHz ¹H NMR spectrum in CDCl₃, the following parameters were observed nih.gov:

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (300 MHz, CDCl₃)

| Parameter | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H(A) | 7.766 | J(A,B) = 0.87 |

| H(B) | 7.503 | J(A,C) = 1.75 |

| H(C) | 6.651 | J(B,C) = 3.69 |

Note: The specific assignments of A, B, C to furan ring protons (e.g., H-3, H-4, H-5) are typically based on detailed analysis of coupling patterns.

¹³C NMR Spectroscopy: While direct comprehensive ¹³C NMR data for this compound itself is mentioned as available, specific chemical shifts are often reported for derivatives containing the 2-furoyl moiety. For instance, in a derivative like mometasone (B142194) furoate EP impurity C, the carbon nuclei related to the 2-furoyl group were observed at δ 112.5, 120.2, 142.8, 147.5, and the carbonyl carbon at 158.0 ppm. nih.gov These values provide a general range for the expected carbon resonances within the 2-furoyl framework.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and study molecular vibrations.

Experimental FT-IR spectra of this compound have been recorded in the region of 4000-450 cm⁻¹, and FT-Raman spectra in the region of 4000-50 cm⁻¹. csic.es A prominent characteristic absorption in the IR spectrum of furoyl chloride is the carbonyl (C=O) stretching vibration, typically observed around 1800 cm⁻¹. researchgate.net This band is often intense and can dominate the vibrational spectra due to the high polarity of the C=O bond. researchgate.net Gas phase IR spectra are also available. nist.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural confirmation. For this compound (molecular weight 130.529 g/mol nist.gov), electron ionization mass spectrometry data show characteristic peaks. The top three most abundant ions (m/z) are typically observed as:

Table 2: Key Mass Spectrometry Ions for this compound

| m/z Value | Relative Abundance | Assignment (Proposed) |

| 95 | Top Peak | Furoyl cation (C₅H₃O⁺) |

| 39 | 2nd Highest | C₃H₃⁺ |

| 130 | 3rd Highest | Molecular ion (M⁺) |

Note: The molecular ion (M⁺) peak at m/z 130 corresponds to the intact this compound molecule. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly quantum mechanical methods, plays a vital role in complementing experimental spectroscopic studies by providing theoretical insights into molecular properties and behavior.

Density Functional Theory (DFT) calculations are widely employed to investigate the molecular structure, conformational preferences, and spectroscopic properties of this compound. csic.esresearchgate.netconicet.gov.arresearchgate.net

Methodology and Basis Sets: Commonly, the B3LYP functional is used in conjunction with various basis sets, such as 6-31G** or 6-311++G(d,p), for these calculations. csic.esresearchgate.net

Conformational Analysis: DFT studies have predicted that this compound predominantly exists in a cis conformation. The calculated rotational barrier for the cis-trans interconversion is approximately 40.40 kJ·mol⁻¹. The effect of different solvents on the conformational stability has also been explored using models like the integral equation formalism of the polarizable continuum model (IEF-PCM).

Vibrational Frequencies and Electronic Properties: DFT calculations are used to compute vibrational frequencies, which show good agreement with experimental IR and Raman spectra, aiding in the assignment of observed bands. csic.es Furthermore, DFT provides insights into electronic properties such as Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions and charge delocalization within the molecule. csic.esresearchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate that charge transfer phenomena occur within the molecule. csic.esresearchgate.net Molecular electrostatic potential (MEP) maps are also generated to visualize charge distribution and potential sites for electrophilic and nucleophilic interactions. researchgate.net

Density Functional Theory (DFT) Calculations

Molecular Structure and Conformational Analysis (cis/trans isomers)

Computational studies have revealed that this compound primarily exists in the cis conformation. This conformational preference has been predicted through various computations, including those using the B3LYP method with the 6-311++G(d,p) basis set. uni.luuni.lu Optimized structures for both trans and cis conformers of this compound have been theoretically determined. uni.lu Experimental investigations, such as gas-phase electron diffraction studies, have also contributed to understanding the molecular structure and conformation of gaseous this compound.

Key structural parameters, such as bond lengths, have been reported. For instance, the C=O bond length in furoyl chloride is typically around 1.188 Å. uni.lu

Rotational Barriers and Conformational Stability

The conformational stability of this compound is characterized by the energy barrier associated with the rotation around the bond connecting the furan ring and the carbonyl group. Theoretical calculations indicate a cis–trans rotational barrier of 40.40 kJ·mol⁻¹ for this compound. This value was obtained from computations utilizing the B3LYP method with the 6-311++G(d,p) basis set, further supporting the predominant cis conformation. uni.luuni.lu

Table 1: Conformational Properties of this compound (Gas Phase)

| Property | Value | Computational Method | Reference |

| Preferred Conformation | cis | B3LYP/6-311++G(d,p) | uni.luuni.lu |

| cis–trans Rotational Barrier | 40.40 kJ·mol⁻¹ | B3LYP/6-311++G(d,p) | uni.lu |

| C=O Bond Length | ~1.188 Å | Theoretical | uni.lu |

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of this compound have been investigated through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses. uni.lu These analyses provide insights into the molecule's reactivity, charge transfer characteristics, and chemical stability. The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of molecular chemical stability.

From HOMO-LUMO analysis, various molecular properties such as ionization potential, electronegativity, chemical potential, chemical hardness, and softness can be deduced. Electronic transitions have also been calculated using time-dependent density functional theory (TD-DFT) methods.

Vibrational Analysis and Spectral Assignments

Vibrational analyses, complemented by experimental spectroscopic techniques, have been performed to understand the characteristic vibrational modes of this compound. Both theoretical calculations of vibrational wavenumbers and experimental FT-IR and FT-Raman spectra have been reported. uni.luuni.lu Experimental FT-IR spectra are typically recorded in the region of 4000-450 cm⁻¹, and FT-Raman spectra in the 4000-50 cm⁻¹ range. uni.lu

Simulated infrared spectra of this compound have also been computed, aiding in the assignment of observed bands. uni.lu A prominent feature in the infrared spectrum of furoyl chloride is the high-intensity band corresponding to the C=O stretching vibrational mode, which is calculated to be around 1800 cm⁻¹.

Molecular Docking Studies (e.g., Enzyme Inhibition)

Molecular docking studies have been employed to explore the potential biological interactions of this compound derivatives, particularly in the context of enzyme inhibition. For instance, 1-(2-furoyl)thiourea derivatives, synthesized from this compound, have been theoretically examined as potential inhibitors against the Bacillus pasteurii urease enzyme.

Furthermore, some 2-furoyl derivatives have demonstrated notable enzyme inhibition activity against butyrylcholinesterase. A specific example is N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, which exhibited an excellent IC₅₀ value of 0.82 ± 0.001 µM against butyrylcholinesterase, comparable to the reference standard Eserine (IC₅₀ = 0.85 ± 0.0001 µM). Conversely, in other contexts, such as phytol (B49457) derivatives, the presence of 2-furoyl groups has been observed to interfere with effective tyrosinase inhibition.

Table 2: Molecular Docking Findings for 2-Furoyl Derivatives

| Compound Class/Example | Enzyme Target | IC₅₀ (µM) | Reference |

| 1-(2-furoyl)thiourea derivatives | Bacillus pasteurii urease | (Evaluated as inhibitors) | |

| N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | Butyrylcholinesterase | 0.82 ± 0.001 |

Solvent Effects on Conformational Stability (IEF-PCM Model)

The influence of different solvents on the conformational stability of this compound has been investigated using computational models, notably the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). uni.lu This model is widely used for accurate predictions of conformational stability in solution-phase computations by representing the solvent as a continuum dielectric medium. uni.lu

Studies have explored the conformational stability of this compound in various solvents, including heptane, chloroform, tetrahydrofuran, dichloroethane, acetone (B3395972), ethanol, methanol, dimethylsulfoxide, and water. uni.lu It has been observed that solvation energies can decrease as the dielectric constant of the solvent increases, influencing the relative stability of different conformers.

Computational Studies of Reaction Mechanisms and Pathways

Computational studies have played a vital role in elucidating the reaction mechanisms and pathways involving this compound. The compound serves as a crucial intermediate in the synthesis of a variety of other organic compounds.

A well-documented reaction pathway involves the conversion of this compound to 2-furoyl isothiocyanate (an intermediate), which then condenses with primary or secondary amines to yield 1-(2-furoyl)thiourea derivatives. This process is described as an SN2 nucleophilic substitution reaction. The synthesis typically involves reacting this compound with potassium thiocyanate (B1210189) in dry acetone to form the isothiocyanate intermediate in situ.

Beyond thiourea (B124793) synthesis, this compound has been utilized in other synthetic routes. For instance, it has been used as a protecting group in the synthesis of eugenol (B1671780) furoate from biomass-sourced eugenol, which is subsequently epoxidized. Theoretical investigations also extend to understanding the mechanism of action of related compounds, such as furan-2-carbonyl cyanide (derived from furan-2-carbonyl chloride), where the nitrile group's electron-withdrawing nature makes the furan ring susceptible to nucleophilic attack.

Safety, Handling, and Environmental Considerations in Research Settings

Occupational Safety in Laboratory Environments

Working with 2-Furoyl chloride demands strict adherence to occupational safety guidelines to protect researchers from its hazardous properties.

Personal Protective Equipment (PPE) Requirements

When handling this compound, comprehensive personal protective equipment (PPE) is essential to prevent direct contact, inhalation, or ingestion. Required PPE includes:

Eye Protection: Chemical safety goggles and a face shield (8-inch minimum) are mandatory to protect against severe eye damage. lobachemie.comcdhfinechemical.comtcichemicals.comcoleparmer.com

Hand Protection: Impervious protective gloves are necessary to prevent skin contact and chemical burns. lobachemie.comcdhfinechemical.comtcichemicals.comcoleparmer.comcymitquimica.comsigmaaldrich.cnfishersci.com

Body Protection: Wear appropriate protective clothing, such as a lab coat or full body protective clothing, to prevent skin exposure. lobachemie.comcdhfinechemical.comtcichemicals.comcoleparmer.comcymitquimica.comsigmaaldrich.cnfishersci.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.comcymitquimica.comsigmaaldrich.cnfishersci.com